molecular formula C12H17Cl3N2 B7899057 1-(2,5-Dichloro-benzyl)-3-methyl-piperazine hydrochloride

1-(2,5-Dichloro-benzyl)-3-methyl-piperazine hydrochloride

Cat. No.: B7899057
M. Wt: 295.6 g/mol
InChI Key: FJQUNGKHVZCRDI-UHFFFAOYSA-N
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Description

1-(2,5-Dichloro-benzyl)-3-methyl-piperazine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by the presence of a piperazine ring substituted with a 2,5-dichlorobenzyl group and a methyl group, forming a hydrochloride salt.

Preparation Methods

The synthesis of 1-(2,5-Dichloro-benzyl)-3-methyl-piperazine hydrochloride typically involves the reaction of 2,5-dichlorobenzyl chloride with 3-methylpiperazine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2,5-Dichloro-benzyl)-3-methyl-piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction .

Scientific Research Applications

1-(2,5-Dichloro-benzyl)-3-methyl-piperazine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating infections or other medical conditions.

    Industry: It is utilized in the production of specialty chemicals and as a component in certain industrial processes

Mechanism of Action

The mechanism of action of 1-(2,5-Dichloro-benzyl)-3-methyl-piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to and inhibiting the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(2,5-Dichloro-benzyl)-3-methyl-piperazine hydrochloride can be compared with other similar compounds, such as:

  • 1-(2,5-Dichloro-benzyl)-2-methyl-piperazine hydrochloride
  • 1-(2,5-Dichloro-benzyl)-piperazine hydrochloride
  • 1-(2,5-Dichloro-benzyl)-piperidin-4-yl-methyl-amine hydrochloride

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

1-[(2,5-dichlorophenyl)methyl]-3-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2.ClH/c1-9-7-16(5-4-15-9)8-10-6-11(13)2-3-12(10)14;/h2-3,6,9,15H,4-5,7-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQUNGKHVZCRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2=C(C=CC(=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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